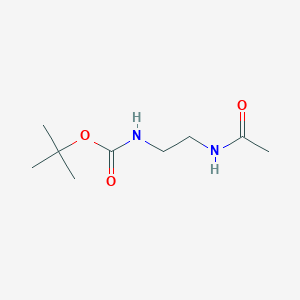

Tert-butyl 2-acetamidoethylcarbamate

Overview

Description

Tert-butyl 2-acetamidoethylcarbamate: is a chemical compound with the molecular formula C9H18N2O3 . It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and as a protecting group for amines in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-acetamidoethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound inhibits acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in studying the effects of acetylcholine on various physiological processes .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, this compound can activate or inhibit other enzymes, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination (Carboxylation) Method: One common method for synthesizing carbamates, including tert-butyl 2-acetamidoethylcarbamate, involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of organoindium reagents with imines and acid chlorides to provide N-protected amines in a single step.

Zirconium (IV)-Catalyzed Exchange: This method uses zirconium (IV) catalysts and 2-hydroxypyridine or 4-methyl-2-hydroxyquinoline as catalytic additives to facilitate the exchange processes of dialkyl carbonates and carbamates in the presence of amines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for efficiency and yield. The use of nonmetallic regenerable reagents and environmentally friendly catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-acetamidoethylcarbamate can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Reduction: Reduction reactions can convert the carbamate group to an amine group, often using strong reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a typical reducing agent used for carbamates.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Substituted carbamates or amides.

Scientific Research Applications

Chemistry:

Protecting Group: Tert-butyl 2-acetamidoethylcarbamate is widely used as a protecting group for amines in peptide synthesis.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of various pharmaceuticals, where it serves as a building block for more complex molecules.

Biochemical Research: It is used in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.

Industry:

Mechanism of Action

Mechanism: The mechanism of action of tert-butyl 2-acetamidoethylcarbamate primarily involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions .

Molecular Targets and Pathways:

Amines: The primary target of this compound is the amine group, which it protects during synthesis.

Pathways: The compound is involved in pathways related to peptide synthesis and organic transformations.

Comparison with Similar Compounds

Tert-butyl carbamate: Another carbamate derivative used as a protecting group for amines.

N-Boc-protected amines: These compounds also use the tert-butyl group for protection but differ in their specific functional groups and applications.

Uniqueness:

Stability: Tert-butyl 2-acetamidoethylcarbamate is known for its stability under various reaction conditions, making it a reliable protecting group.

Versatility: Its ability to be easily removed under acidic conditions adds to its versatility in organic synthesis.

Biological Activity

Tert-butyl 2-acetamidoethylcarbamate (TBAC) is a carbamate derivative known for its significant biochemical interactions and potential applications in medicinal chemistry. This article explores the biological activity of TBAC, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 207129-09-7

- Functional Group : Carbamate

TBAC is characterized by its tert-butyl group, which influences its reactivity and stability in various chemical environments. The compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions without interfering with the amine functionality.

TBAC primarily functions through its interaction with specific enzymes and proteins. Notably, it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling, which is crucial for various physiological processes.

- Inhibition of Acetylcholinesterase : TBAC binds to the active site of AChE, preventing substrate access and leading to increased levels of ACh.

- Cell Signaling Modulation : The compound has been shown to modulate key signaling pathways such as MAPK/ERK, affecting cell growth and differentiation.

Cellular Effects

Research indicates that TBAC influences several cellular processes:

- Gene Expression : It alters the expression of genes involved in apoptosis and cell cycle regulation.

- Metabolic Activity : TBAC can affect cellular metabolism by interacting with metabolic pathways, potentially leading to adaptive changes in enzyme activity over time.

In Vitro Studies

-

Acetylcholinesterase Inhibition :

- TBAC demonstrated effective inhibition of AChE in vitro, leading to increased ACh levels. This effect is significant for understanding cholinergic signaling in neurological studies.

-

Cellular Signaling Pathways :

- Studies have shown that TBAC can activate or inhibit various signaling pathways depending on the cellular context, influencing processes such as cell proliferation and apoptosis.

In Vivo Studies

- Gastroprotective Effects :

- Pharmacological Applications :

Case Studies

Several studies have explored the biological activity of carbamate derivatives similar to TBAC:

-

Study on Acetylcholinesterase Inhibition :

- A study demonstrated that derivatives similar to TBAC effectively inhibited AChE, leading to enhanced cholinergic transmission in animal models.

- Antioxidant Activity :

Summary Table of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(2-acetamidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEKFKYLFJVYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578782 | |

| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-09-7 | |

| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.